molecular formula C15H27N3O B14698427 2,4,5-Tris[(dimethylamino)methyl]phenol CAS No. 27075-61-2

2,4,5-Tris[(dimethylamino)methyl]phenol

Cat. No.: B14698427
CAS No.: 27075-61-2
M. Wt: 265.39 g/mol
InChI Key: FOTSURGDQYZZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Overview of Research Significance in Polymer Chemistry and Materials Science

The primary research focus on 2,4,6-Tris[(dimethylamino)methyl]phenol centers on its role as a catalyst and curing agent, particularly in the field of thermosetting polymers. chemicalbook.comreformchem.com Its multifunctional nature allows it to act as a Lewis base catalyst, accelerating polymerization and cross-linking reactions. polysciences.com

In epoxy resin chemistry, it is one of the most widely used room-temperature accelerators. wikipedia.org It can function in several ways: as a homopolymerization catalyst for epoxy resins, as a curing agent itself, or as an accelerator for other curing agents like polyamides, fatty amidoamines, and acid anhydrides. wikipedia.orgchemceed.com The tertiary amine groups facilitate the ring-opening polymerization of the epoxy groups, leading to the formation of a durable, cross-linked network. riverlandtrading.com This catalytic activity is crucial in reducing the curing time and temperature of epoxy systems, which is vital for applications in high-performance coatings, adhesives, composites, and sealants for the aerospace, automotive, marine, and construction industries. riverlandtrading.com Academic studies have extensively investigated the kinetics of epoxy curing with and without this accelerator, often using it as a benchmark for the development of new catalysts. wikipedia.org

The compound's utility extends to polyurethane chemistry, where it catalyzes the reaction between isocyanates and polyols to form urethane (B1682113) linkages. wikipedia.orgchemicalbook.com This allows for greater control over reaction kinetics, which is essential in the production of polyurethane foams, elastomers, and coatings. chemicalbook.comchemceed.com It also serves as a trimerization catalyst for isocyanates, a reaction used to create polyisocyanurate (PIR) foams, which are valued for their thermal stability and fire resistance. wikipedia.orgchemceed.com

Recent academic inquiry has explored more specialized applications. Researchers have utilized 2,4,6-Tris[(dimethylamino)methyl]phenol to synthesize advanced materials such as phenolate (B1203915) anion-based branched/cross-linked anion exchange membranes (AEMs), which are promising for use in fuel cells. smolecule.com Other research has demonstrated its use as a precursor in the synthesis of water-soluble metal phthalocyanines, which have potential applications in photodynamic therapy and organic electronics. smolecule.com It has also been grafted onto polymers like polyether ether ketone (PEEK) for potential use in lithium batteries. wikipedia.orgsmolecule.com

Table 1: Key Research Applications in Polymer and Materials Science

Application Area Role of 2,4,6-Tris[(dimethylamino)methyl]phenol Resulting Materials & Industries
Epoxy Resins Curing Agent, Catalyst, Accelerator High-performance coatings, adhesives, sealants, composites (Aerospace, Automotive, Construction). wikipedia.orgriverlandtrading.com
Polyurethane Systems Catalyst Polyurethane foams, elastomers, coatings. chemicalbook.comchemceed.com
Polyisocyanurate Foams Trimerization Catalyst Rigid thermal insulation foams. wikipedia.orgchemceed.com
Advanced Membranes Precursor/Cross-linking Agent Anion Exchange Membranes (AEMs) for fuel cells. smolecule.com
Functional Polymers Grafting Molecule Modified polymers (e.g., PEEK) for applications like lithium batteries. wikipedia.orgsmolecule.com

Historical Context and Evolution of Academic Inquiry

The synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol is a classic example of the Mannich reaction, a fundamental organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org The first synthesis of this compound, as reported in a 1941 paper by Bruson and MacMullen, involved the reaction of phenol (B47542) with formaldehyde (B43269) and dimethylamine (B145610). google.com This traditional method involves the nucleophilic attack of dimethylamine on formaldehyde to form an iminium ion, which then reacts with the electron-rich phenol ring at the ortho and para positions to achieve trisubstitution.

Early academic work focused on establishing and optimizing the synthesis process. Key parameters investigated included maintaining a specific molar ratio of reactants (typically 1:3:3 for phenol, formaldehyde, and dimethylamine) and controlling reaction conditions like temperature (60–80°C) and pH (8–10) to maximize yield and purity.

Over time, academic and industrial research has driven the evolution of the synthesis methodology to improve efficiency, safety, and environmental impact. One significant development was the substitution of aqueous formaldehyde solution with paraformaldehyde, a solid polymer of formaldehyde. google.com This innovation addressed issues related to the transportation and storage of formaldehyde solutions and significantly reduced the amount of wastewater generated during the process. google.com Another patented advancement involves using N,N'-tetramethylmethylene-bis-amine in place of dimethylamine, which can accelerate the reaction and simplify the technology. google.com

The focus of academic inquiry has also broadened significantly from synthesis to a deep understanding of the compound's function and the development of novel applications. Early research established its efficacy as a curing agent. patsnap.com Subsequent studies delved into the kinetics and mechanisms of these curing reactions, seeking to understand precisely how it accelerates polymerization. wikipedia.orgelsevierpure.com More contemporary research leverages the compound's unique structure for creating highly specialized functional materials, moving far beyond its initial application as a simple catalyst. smolecule.com This evolution reflects a broader trend in materials science, where fundamental chemical compounds are re-examined and repurposed for advanced technological applications.

Table 2: Milestones in Synthesis and Research

Time Period Key Development / Research Focus Significance
1941 First reported synthesis via the Mannich reaction. google.com Established the fundamental chemical route to the compound.
Mid-20th Century Optimization of reaction conditions (temperature, pH, stoichiometry). Improved yield, purity, and scalability for industrial use.
Late 20th Century Introduction of alternative reagents like paraformaldehyde google.com and N,N'-tetramethylmethylene-bis-amine. google.com Enhanced process efficiency, reduced waste, and improved safety.
Early 21st Century In-depth kinetic and mechanistic studies of curing processes. wikipedia.orgelsevierpure.com Provided a deeper scientific understanding of its catalytic action in polymer systems.
Present Use in the synthesis of advanced functional materials (AEMs, modified polymers). smolecule.com Expansion from a traditional catalyst to a building block for next-generation materials.

An article on the chemical compound “2,4,5-Tris[(dimethylamino)methyl]phenol” cannot be generated as requested due to a lack of specific and verifiable scientific literature for this particular isomer. Extensive searches for synthesis methodologies, chemical transformations, and reactivity studies have exclusively yielded information on the closely related and industrially significant isomer, 2,4,6-Tris[(dimethylamino)methyl]phenol (also known as DMP-30).

The fundamental principles of organic chemistry explain the prevalence of the 2,4,6-isomer and the scarcity of data on the 2,4,5-isomer. The classical synthesis route for such compounds is the Mannich reaction, an electrophilic aromatic substitution. The hydroxyl group (-OH) on the phenol ring is a strong activating group that directs incoming substituents to the positions ortho (2 and 6) and para (4) to it. Consequently, the reaction of phenol with formaldehyde and dimethylamine overwhelmingly produces the 2,4,6-substituted product.

Synthesizing the 2,4,5-isomer would necessitate a multi-step, non-standard synthetic pathway, likely involving a starting phenol with a pre-existing substitution pattern to direct the aminomethyl groups to the desired locations. Such specific synthetic routes and the subsequent reactivity studies for this compound are not available in the public scientific domain.

Therefore, providing a thorough and scientifically accurate article that strictly adheres to the requested outline for "this compound" is not possible without resorting to speculation or incorrectly applying data from the 2,4,6-isomer, which would violate the core requirements of accuracy and focus.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27075-61-2

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

IUPAC Name

2,4,5-tris[(dimethylamino)methyl]phenol

InChI

InChI=1S/C15H27N3O/c1-16(2)9-12-7-14(11-18(5)6)15(19)8-13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3

InChI Key

FOTSURGDQYZZAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=C(C=C1CN(C)C)O)CN(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions of the Amine Groups

The structure of 2,4,5-Tris[(dimethylamino)methyl]phenol contains three tertiary amine functionalities. The lone pair of electrons on the nitrogen atoms of these dimethylamino groups allows them to act as nucleophiles, enabling them to participate in nucleophilic substitution reactions.

The most characteristic nucleophilic substitution reaction for tertiary amines is quaternization, often referred to as the Menschutkin reaction. This reaction involves the treatment of the tertiary amine with an alkyl halide (R-X), where the amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide. This process results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms.

While specific research detailing the nucleophilic substitution reactions of this compound is not extensively documented in available literature, the reactivity can be inferred from the general principles of physical organic chemistry and studies on analogous compounds. The closely related isomer, 2,4,6-Tris[(dimethylamino)methyl]phenol (TDMAP), has been shown to undergo such reactions. For instance, TDMAP reacts with reactive alkyl halides like vinylbenzyl chloride to form quaternary ammonium salts. googleapis.com This reaction is employed to create ionic cross-linkers for use in polymer membranes. googleapis.com

The general scheme for the quaternization of a dimethylamino group on the phenol (B47542) ring is as follows:

Phenol-CH₂N(CH₃)₂ + R-X → [Phenol-CH₂N(CH₃)₂R]⁺X⁻

In this reaction:

Phenol-CH₂N(CH₃)₂ represents one of the (dimethylamino)methyl groups on the phenol ring.

R-X is the electrophilic alkylating agent (e.g., an alkyl halide like methyl iodide or vinylbenzyl chloride).

[Phenol-CH₂N(CH₃)₂R]⁺X⁻ is the resulting quaternary ammonium salt.

Given that this compound possesses three tertiary amine groups, it can potentially undergo mono-, di-, or tri-quaternization depending on the stoichiometry and reaction conditions employed. The specific products formed would be influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature.

The table below outlines the general parameters of this type of nucleophilic substitution reaction.

FeatureDescription
Reaction Type Nucleophilic Substitution (Menschutkin Reaction)
Nucleophile Tertiary Amine (-N(CH₃)₂) groups of this compound
Electrophile Alkylating agents, typically alkyl halides (e.g., CH₃I, C₂H₅Br, C₆H₅CH₂Cl)
Product Quaternary Ammonium Salt
Expected Reactivity The lone pair on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond.

Although detailed experimental data for this compound is limited, the fundamental reactivity of its tertiary amine groups as nucleophiles in substitution reactions is a well-established principle in organic chemistry. nih.gov

Catalytic Functions and Reaction Mechanisms

Role as a Polymerization Catalyst and Accelerator

The compound is widely recognized in the polymer industry as a potent catalyst and accelerator. smolecule.com It is particularly effective at ambient and slightly elevated temperatures, making it a valuable component in formulations for coatings, adhesives, sealants, and composites. wikipedia.orgchemicalbook.com

In epoxy resin chemistry, 2,4,6-Tris[(dimethylamino)methyl]phenol is one of the most widely used accelerators for curing at room temperature. wikipedia.org It can function both as a catalyst to promote the polymerization of the epoxy resin itself (homopolymerization) and as an accelerator to speed up the reaction between the epoxy resin and other curing agents. wikipedia.orgsmolecule.com

When used as the sole curing agent, 2,4,6-Tris[(dimethylamino)methyl]phenol initiates the anionic homopolymerization of epoxy resins. appliedpoleramic.comresearchgate.net The mechanism involves the nucleophilic attack of one of the tertiary amine groups on the carbon atom of the epoxy ring. This attack leads to the opening of the sterically less hindered side of the ring and the formation of a zwitterion (an ion with both a positive and a negative charge). rsc.org

This zwitterionic species is highly reactive and subsequently attacks another epoxy group, propagating the polymerization chain. rsc.org The process continues, leading to the formation of a crosslinked polyether network. dtu.dk The presence of three tertiary amine groups on a single molecule enhances its efficiency as an initiator. polymerinnovationblog.com

The general mechanism for tertiary amine-initiated epoxy homopolymerization can be summarized as follows:

Initiation: The tertiary amine (R₃N) attacks the epoxy ring, forming a zwitterion.

Propagation: The alkoxide end of the zwitterion attacks another epoxy monomer, extending the polymer chain.

Chain Transfer/Termination: These reactions can also occur, influencing the final structure of the polymer network.

Its accelerating effect stems from several actions:

Activation of Epoxy Groups: The tertiary amine groups can coordinate with the epoxy ring, making it more susceptible to nucleophilic attack by the primary or secondary amine curing agent. dtu.dkacs.org

Activation of Amine Curing Agent: The phenolic hydroxyl group on the molecule can form hydrogen bonds with the primary or secondary amine curing agent. This interaction increases the nucleophilicity of the amine, making it more reactive towards the epoxy ring.

Catalysis of Etherification: In epoxy-rich systems or at higher temperatures, tertiary amines can also promote the reaction between the hydroxyl groups (formed during the initial amine-epoxy reaction) and other epoxy groups, leading to ether linkages. appliedpoleramic.comdtu.dk This further increases the crosslink density of the final thermoset.

The dual functionality of having both tertiary amine and phenolic hydroxyl groups in one molecule makes it a particularly effective accelerator. polymerinnovationblog.com

The effect of 2,4,6-Tris[(dimethylamino)methyl]phenol on the curing kinetics of epoxy resins has been extensively studied using techniques like Differential Scanning Calorimetry (DSC). wikipedia.orgcnrs.frmdpi.com These studies quantify the enhancement in reaction rates and the reduction in the activation energy of the curing process.

DSC analysis shows that the addition of even small amounts of this accelerator significantly lowers the peak exothermic temperature and the total heat of reaction, indicating a faster and more efficient curing process at lower temperatures. mdpi.com For example, research has shown that adding just 3 parts of 2,4,6-tris(dimethylaminomethyl)phenol (B167129) to a polyamidoamine-cured epoxy system can reduce the full cure time from over 30 minutes to just 12 minutes, with minimal impact on the pot life. polymerinnovationblog.com

Kinetic parameters, such as the activation energy (Ea) and the reaction order, are determined from these studies to model and predict the curing behavior, which is crucial for optimizing industrial processes. cnrs.frzenodo.org The presence of the accelerator alters these parameters, reflecting the change in the reaction mechanism to a lower energy pathway.

Below is a table summarizing typical findings from kinetic studies on epoxy systems accelerated with 2,4,6-Tris[(dimethylamino)methyl]phenol.

PropertyEpoxy System without AcceleratorEpoxy System with 2,4,6-Tris[(dimethylamino)methyl]phenolReference
Cure Time > 30 minutes~12 minutes (at 3 phr) polymerinnovationblog.com
Peak Exotherm Temperature HigherLower mdpi.com
Activation Energy (Ea) HigherLower cnrs.frmdpi.com
Curing Onset Temperature ~100-120 °C~80-100 °C mdpi.com

Note: Specific values can vary significantly depending on the specific epoxy resin, curing agent, and concentration of the accelerator.

In addition to its role in epoxy chemistry, 2,4,6-Tris[(dimethylamino)methyl]phenol is also employed as a catalyst in polyurethane systems. wikipedia.orgchemicalbook.com It is particularly effective in the production of rigid polyurethane foams and polyisocyanurate (PIR) foams, where it catalyzes both the urethane (B1682113) linkage formation (gelling reaction) and the isocyanate trimerization reaction. google.commofanpu.com

The formation of a polyurethane involves the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) from a polyol. mdpi.com Tertiary amine catalysts like 2,4,6-Tris[(dimethylamino)methyl]phenol accelerate this reaction, which can be slow without a catalyst.

Several mechanisms have been proposed for this catalytic action. The most widely accepted is the "activated monomer" mechanism, which can proceed via two pathways:

Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a reactive, unstable intermediate. This intermediate then readily reacts with the alcohol (polyol), forming the urethane linkage and regenerating the amine catalyst.

General Base Catalysis: The tertiary amine forms a hydrogen-bonded complex with the hydroxyl group of the polyol. nih.gov This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the isocyanate group. nih.govmdpi.com The reaction proceeds to form the urethane, and the catalyst is released.

Computational studies suggest that the presence of amine catalysts significantly lowers the energy barrier for the reaction, confirming their important role in urethane synthesis. mdpi.comnih.gov The efficiency of the catalyst is related to its basicity and steric accessibility of the nitrogen atom. The multiple catalytic sites on 2,4,6-Tris[(dimethylamino)methyl]phenol contribute to its high activity in these systems. tue.nl

Catalysis in Polyurethane Systems

Trimerization Catalysis with Isocyanates (e.g., Polymeric MDI)

2,4,6-Tris[(dimethylamino)methyl]phenol is extensively utilized as a catalyst for the trimerization of isocyanates, such as polymeric methylene (B1212753) diphenyl diisocyanate (pMDI), to form polyisocyanurate (PIR) structures. wikipedia.orgmofanpu.com This catalytic process is fundamental to the production of rigid polyurethane and polyisocyanurate foams, which are valued for their superior thermal stability and fire-retardant properties. The catalyst promotes the cyclotrimerization reaction, where three isocyanate groups (-N=C=O) react to form a highly stable, six-membered isocyanurate ring.

This compound often functions as a delayed-action trimerization catalyst. mofanpu.comnewtopchem.com This characteristic allows for controlled reaction kinetics, which is crucial in industrial applications like the production of rigid polyisocyanurate boardstock and continuous panels. mofanpu.com The delayed onset of the trimerization reaction ensures proper mixing and flow of the foam-forming mixture before the rapid, exothermic crosslinking process begins. The use of this catalyst in conjunction with other standard amine catalysts allows for precise control over the polyurethane foaming process, balancing the gel and blow reactions to achieve desired material properties. mofanpu.com

Mechanistic Investigations of Catalytic Activity

The catalytic efficacy of 2,4,6-Tris[(dimethylamino)methyl]phenol is derived from the synergistic action of its distinct functional groups: the tertiary amines and the phenolic hydroxyl group. wikipedia.orgchemicalbook.com

The three dimethylaminomethyl groups are the primary drivers of the compound's catalytic activity. chemicalbook.com Each tertiary amine group possesses a lone pair of electrons on the nitrogen atom, making it a potent Lewis base and nucleophile. chemicalbook.comnih.gov The catalytic mechanism for isocyanate trimerization is initiated by the nucleophilic attack of one of the tertiary amine groups on the electrophilic carbon atom of an isocyanate group.

This initial reaction forms a reactive zwitterionic intermediate. This intermediate then reacts sequentially with two additional isocyanate molecules. The final step involves the elimination of the tertiary amine catalyst and the formation of the stable isocyanurate ring. The high concentration of tertiary amine functionalities on a single molecule enhances its catalytic efficiency. smolecule.com

The phenolic hydroxyl (-OH) group, while not the primary catalytic center, plays a crucial co-catalytic or synergistic role. chemicalbook.com It can participate in the reaction mechanism through hydrogen bonding interactions. The hydroxyl group can form a hydrogen bond with the oxygen or nitrogen atom of the isocyanate group. This interaction increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the tertiary amine.

Table 1: Contribution of Functional Groups to Catalytic Activity
Functional GroupPrimary RoleMechanistic Contribution
Tertiary Amine (-N(CH₃)₂)Lewis Base / NucleophileInitiates trimerization by attacking the electrophilic carbon of the isocyanate group, forming a reactive intermediate. chemicalbook.comnih.gov
Phenolic Hydroxyl (-OH)Co-catalyst / ActivatorActivates the isocyanate group via hydrogen bonding, increasing its electrophilicity and facilitating nucleophilic attack by the amine. chemicalbook.com

The catalytic function of 2,4,6-Tris[(dimethylamino)methyl]phenol directly influences the formation of highly crosslinked polymer networks. chemicalbook.com In the context of isocyanate trimerization, each isocyanurate ring formed acts as a trifunctional crosslink point. The creation of these stable, heterocyclic crosslinks results in a polymer with a high crosslink density.

This high degree of crosslinking is responsible for the characteristic properties of PIR foams, including:

Enhanced Thermal Stability: The isocyanurate ring is more thermally stable than the urethane linkages found in standard polyurethane foams.

Improved Mechanical Properties: A densely crosslinked network generally leads to increased rigidity, hardness, and compressive strength.

Increased Fire Resistance: The stable ring structure contributes to char formation upon combustion, which acts as a barrier and reduces the material's flammability.

The catalyst's ability to efficiently promote these crosslinking reactions is therefore essential for producing high-performance thermosetting polymers. chemicalbook.comnasa.gov Research on epoxy resin systems cured with this catalyst has demonstrated the formation of materials with high thermal decomposition temperatures and storage modulus, indicative of a densely crosslinked structure. researchgate.net

Table 2: Example Thermomechanical Properties of an Epoxy Resin System Cured with 2,4,6-Tris[(dimethylamino)methyl]phenol*
PropertyValue
Thermal Decomposition Temperature388 °C
Glass Transition Temperature (Tg)178 °C
Storage Modulus (E')310.46 MPa
Crosslinking Density25857.49 mol/m³

*Data adapted from a study on an epoxy resin system and is presented for illustrative purposes of the catalyst's effect on crosslinking. researchgate.net

Coordination Chemistry and Metal Complexation

Metal Ion Complexation and Adduct Formation

Information regarding the specific metal ions that form complexes with 2,4,5-Tris[(dimethylamino)methyl]phenol and the nature of the resulting adducts is not available in the reviewed scientific literature.

Design and Characterization of Metal Complexes

Detailed research findings on the design principles and the analytical techniques used to characterize metal complexes of this compound are not available in the reviewed scientific literature.

Applications in Advanced Materials Science

Polymer and Resin Systems

2,4,5-Tris[(dimethylamino)methyl]phenol is extensively utilized as a curing agent and accelerator in numerous polymer and resin formulations. Its primary role is to expedite the cross-linking reactions, leading to the formation of robust and durable polymer networks.

In the realm of high-performance epoxy formulations and composites, this compound is a key ingredient for accelerating the curing process. chemicalbook.com This is particularly beneficial in industries like aerospace, automotive, and electronics, where rapid curing times are essential for manufacturing efficiency. chemicalbook.com The compound's catalytic activity facilitates the hardening of epoxy resins at ambient or slightly elevated temperatures. chemicalbook.com

The incorporation of tris(dimethylaminomethyl)phenol enhances the mechanical and thermal properties of the resulting epoxy composites. Research on a related isomer, 2,4,6-Tris[(dimethylamino)methyl]phenol, has shown that its use in epoxy resin formulations can lead to materials with high tensile strength and thermal stability. For instance, a cured epoxy system demonstrated a tensile strength of 45.74 MPa and a thermal decomposition temperature of 388 °C. researchgate.net

Table 1: Mechanical and Thermal Properties of a Tris[(dimethylamino)methyl]phenol-Cured Epoxy System

Property Value
Tensile Strength 45.74 MPa
Elastic Modulus 684.64 MPa
Elongation at Break 2.15%
Glass Transition Temperature (Tg) 178 °C
Thermal Decomposition Temperature 388 °C
Storage Modulus (E') 310.46 MPa

Note: Data is for an epoxy system cured with a combination of tris(dimethylamino)methyl)phenol and 1‐cyano‐2‐ethyl‐4‐methylimidazole. researchgate.net

In polyurethane systems, this compound acts as a catalyst in the formation of urethane (B1682113) linkages. chemicalbook.com This catalytic action is crucial for the production of polyurethane foams and elastomers. chemicalbook.com The use of this compound allows for greater control over the reaction kinetics, which in turn improves the mechanical properties and durability of the final products. chemicalbook.com For instance, in the manufacturing of rigid polyurethane foams, catalysts like the 2,4,6-isomer of Tris[(dimethylamino)methyl]phenol are used to control the foaming process, influencing properties such as foam density and compressive strength. mofanpu.comresearchgate.net

Table 2: Illustrative Compressive Strength of Polyurethane Foams

Foam Density ( kg/m ³) Compressive Strength (kPa)
25.1 86.4

Note: This data is illustrative of the relationship between density and compressive strength in polyurethane foams and is not specific to foams catalyzed by this compound. researchgate.net

The catalytic properties of tris[(dimethylamino)methyl]phenol are also harnessed in the fabrication of specialized epoxy and polyurethane membranes for separation processes. While specific research on the 2,4,5-isomer is limited, studies on the 2,4,6-isomer provide insights into its potential role.

Note: This data is from a study on epoxy membranes prepared with the 2,4,6-isomer of Tris[(dimethylamino)methyl]phenol and serves as an illustrative example. researchgate.net

Tailored Epoxy and Polyurethane Membranes

Development of Novel Functional Materials

The versatility of this compound extends to the development of novel functional materials. Its ability to act as a cross-linking agent and catalyst allows for the synthesis of polymers with tailored properties. riverlandtrading.com For instance, it can be used in the production of high-strength, durable, and heat-resistant materials with excellent mechanical and electrical properties for use in the construction, automotive, and aerospace industries. riverlandtrading.com Furthermore, its high functionality allows it to form complexes with transition metals, opening up possibilities for its use in various industrial processes and the synthesis of new materials with unique catalytic or electronic properties. smolecule.com Research into reactive polyesters with phenol (B47542) pendant groups also highlights the potential for creating advanced materials, such as recyclable thermosets with dynamic ester bonds, where phenolic compounds play a crucial role as crosslinking agents for epoxy resins. nih.gov

Anion Exchange Membranes (AEMs)

Research into phenolate (B1203915) anion-based membranes for applications like fuel cells has utilized the structural isomer 2,4,6-Tris[(dimethylamino)methyl]phenol. Studies have detailed its use in preparing branched and cross-linked poly (arylene ether sulfone) hydroxide (B78521) exchange membranes. sigmaaldrich.com However, specific studies detailing the use of this compound for creating these architectures or for investigating hydroxide exchange mechanisms could not be found.

Precursors for Water-Soluble Metal Phthalocyanines

The synthesis of water-soluble metal phthalocyanines bearing multiple dimethylamino groups has been documented using 2,4,6-Tris[(dimethylamino)methyl]phenol as a precursor. sigmaaldrich.comsmolecule.com These specialized phthalocyanines are noted for their potential in areas like photodynamic therapy and organic electronics. smolecule.com Equivalent synthetic routes or applications involving the 2,4,5- isomer are not described in the available literature.

Grafted Polymers for Energy Storage Applications

The field of energy storage has seen the application of the 2,4,6- isomer in modifying polymers for battery components. Research indicates that polyether ether ketones can be grafted with 2,4,6-Tris[(dimethylamino)methyl]phenol for use in lithium batteries. wikipedia.org Furthermore, it has been grafted onto sulphonated poly(ether ether ketone) to create amphoteric ion-exchange membranes for vanadium redox flow batteries. researchgate.net There is no corresponding research available for the 2,4,5- isomer in this context.

Role as Stabilizers and Performance Additives in Polymeric and Petroleum Products

The 2,4,6-Tris[(dimethylamino)methyl]phenol isomer is identified as a starting material for synthesizing stabilizers and additives for polymers and petroleum products. google.com Its function as a stabilizer is also noted in various industrial contexts. nbinno.com No specific information was found detailing the use of this compound for these applications.

Application in Electron Microscopy Embedding Media

In the field of microscopy, 2,4,6-Tris[(dimethylamino)methyl]phenol is used as an accelerator for epoxy embedding media. cymitquimica.com This application is crucial for preparing biological samples for electron microscopy. There is no available data to suggest that the 2,4,5- isomer is used for this purpose.

Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C) for Structural Elucidation6.3. Electronic Spectroscopy (UV-Vis) and Electronic Transitions6.4. X-ray Crystallography for Solid-State Structure Determination6.5. Conformational Analysis and Rotational Isomerism Studies

Providing data for the 2,4,6-isomer would be scientifically inaccurate and would violate the explicit instructions of the request. Further research or de novo analysis would be required to generate the specific characterization data for 2,4,5-Tris[(dimethylamino)methyl]phenol.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for this purpose.

DFT calculations could provide the optimized molecular geometry of 2,4,5-Tris[(dimethylamino)methyl]phenol, including bond lengths, bond angles, and dihedral angles. This would offer a precise three-dimensional representation of the molecule. Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for predicting a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.

TD-DFT calculations would be employed to predict the electronic absorption spectra of the compound. This would help in understanding its behavior when interacting with light and could be correlated with experimental spectroscopic data if available.

Table 1: Potential Data from Quantum Chemical Calculations for this compound

Calculated PropertyPotential Information Gained
Optimized Molecular GeometryPrecise 3D structure, bond lengths, and angles.
HOMO-LUMO EnergiesInsight into chemical reactivity and electronic transitions.
Electron Density DistributionIdentification of electron-rich and electron-deficient regions.
Mulliken Atomic ChargesPartial charges on each atom, indicating sites for nucleophilic or electrophilic attack.
Dipole MomentInformation on the molecule's polarity.
UV-Vis Absorption Spectra (from TD-DFT)Prediction of electronic transitions and comparison with experimental data.

Note: The data in this table is illustrative of what could be obtained from quantum chemical calculations and is not based on actual published research for this compound.

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with their environment. These methods can provide insights into the conformational flexibility and intermolecular interactions of this compound.

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for a molecule with flexible dimethylaminomethyl side chains. MD simulations can also be used to study the behavior of the molecule in different solvents, providing information on solvation effects and potential interactions with solvent molecules.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical methods can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. The electron-donating nature of the dimethylaminomethyl groups and the hydroxyl group significantly influences the reactivity of the phenol (B47542) ring.

DFT-based reactivity descriptors, such as Fukui functions and local softness, could be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is crucial for understanding how the molecule will behave in different chemical reactions.

Furthermore, computational methods can be used to model reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism at a molecular level. For instance, the mechanism of its action as a curing agent or catalyst could be investigated through these theoretical approaches.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its properties or biological activity.

For this compound, QSAR models could be developed to predict its potential biological activities based on its structural features. This would involve calculating a set of molecular descriptors (e.g., topological, electronic, and steric) and correlating them with a known activity. Similarly, QSPR models could predict various physicochemical properties such as boiling point, solubility, and partition coefficient.

Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 2,4,5-Tris[(dimethylamino)methyl]phenol. Its versatility allows for both the separation of the main compound from closely related isomers and impurities and its accurate quantification.

Reverse Phase and Ion Exchange Methods

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of phenolic compounds. nih.govredalyc.orgrsc.org For this compound, a C18 or similar nonpolar stationary phase would be effective. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. sielc.comsielc.com The inclusion of an acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by protonating the tertiary amine groups, thereby reducing tailing. sielc.comsielc.com The separation of positional isomers, such as the 2,4,6-isomer, can be achieved by carefully optimizing the mobile phase composition and gradient.

Ion-exchange chromatography (IEC) offers an alternative or complementary approach, particularly given the presence of ionizable tertiary amine groups in the molecule. thermofisher.comamazonaws.comlibretexts.org In cation-exchange chromatography, a stationary phase with negatively charged functional groups would be used. nih.govazom.com The retention of the protonated this compound would be influenced by the pH and ionic strength of the mobile phase. A gradient elution with increasing salt concentration or a pH gradient can be employed to elute the compound from the column. This method is particularly useful for separating amines and can provide a different selectivity compared to reverse-phase chromatography. thermofisher.comamazonaws.com

Parameter Reverse Phase HPLC Ion Exchange Chromatography
Stationary Phase C18, C8, PhenylCation-exchange resin (e.g., sulfonate groups)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid (e.g., formic acid)Aqueous buffer with increasing salt concentration or pH gradient
Separation Principle Hydrophobic interactionsIonic interactions
Typical Detector UV-Vis (270-280 nm)Conductivity, UV-Vis

Mass Spectrometry (MS) Coupled Techniques

Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both the identification and quantification of this compound. Mass spectrometry offers high sensitivity and selectivity, allowing for the confirmation of the molecular weight of the compound and providing structural information through fragmentation patterns. purdue.eduproquest.com Electrospray ionization (ESI) is a suitable ionization technique for this compound due to its polar nature.

Gas chromatography-mass spectrometry (GC-MS) can also be employed, potentially after derivatization to increase the volatility of the phenolic hydroxyl group. researchgate.netanalytice.com The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of dimethylamine (B145610) groups or cleavage of the benzyl-nitrogen bond.

Technique Ionization Method Expected Molecular Ion (M+H)+ Key Fragmentation Pathways
HPLC-MS Electrospray (ESI)m/z 266.22Loss of dimethylamine (-45 Da), benzylic cleavage
GC-MS Electron Ionization (EI)m/z 265.21Fragmentation of dimethylaminomethyl side chains

Preparative Scale Separations for Purification

The HPLC methods developed for analytical purposes can be scaled up for preparative scale separations to purify this compound. sielc.comsielc.com This is particularly valuable for isolating the pure compound from reaction byproducts or isomers. Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads. The principles of separation remain the same as in analytical HPLC, with the goal being to collect fractions of the eluent containing the purified target compound. The collected fractions can then be concentrated to yield the purified product.

Analytical Methods for Residual Monomer and Catalyst Content

The synthesis of this compound typically involves the Mannich reaction of phenol (B47542) with formaldehyde (B43269) and dimethylamine. wikipedia.org Therefore, it is essential to analyze the final product for residual amounts of these starting materials.

Residual Phenol and Formaldehyde: Residual phenol and formaldehyde can be determined using HPLC or GC. nih.govacs.org For HPLC analysis of formaldehyde, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance detection sensitivity. nih.gov Phenol can be readily detected by UV absorbance. semanticscholar.orgchem-soc.si Gas chromatography can also be used for the simultaneous determination of free phenol and formaldehyde. acs.org

Residual Dimethylamine: The determination of residual dimethylamine can be challenging due to its volatility and low UV absorbance. Headspace gas chromatography (GC-HS) is a suitable technique for quantifying volatile amines like dimethylamine in a less volatile matrix. eurasianjournals.comijpsonline.com HPLC methods have also been developed for the analysis of amines, often involving derivatization to improve chromatographic retention and detection. helixchrom.comrsc.org

Catalyst Content: If a catalyst is used in the synthesis, its residual amount in the final product may need to be quantified. The choice of analytical technique depends on the nature of the catalyst. For metal-based catalysts, techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) can be used to determine trace metal content. For organic catalysts, HPLC or GC methods may be applicable.

Analyte Analytical Technique Key Considerations
Phenol HPLC-UV, GC-FIDDirect analysis is typically straightforward.
Formaldehyde HPLC-UV (with derivatization), GCDerivatization with DNPH is common for HPLC.
Dimethylamine Headspace GC-FID, HPLC (with derivatization)Volatility makes headspace GC a preferred method.
Catalyst Residues AAS, ICP-MS (for metals); HPLC, GC (for organics)Method depends on the specific catalyst used.

Environmental Chemistry and Degradation Pathways

Formation of N-Nitrosamines (NDMA) and Halogenated Disinfection Byproducts (DBPs) from Amine Reactions

The presence of three dimethylamino groups makes 2,4,6-Tris[(dimethylamino)methyl]phenol a potential precursor to the formation of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, during water disinfection processes like chloramination. acs.orgnih.govnih.gov

N-Nitrosodimethylamine (NDMA) Formation: Tertiary amines, particularly those containing dimethylamine (B145610) functional groups, can react with chloramines (monochloramine and dichloramine) used in water treatment to form NDMA. nih.gov While no studies have specifically quantified the NDMA yield from 2,4,6-Tris[(dimethylamino)methyl]phenol, the general mechanism has been investigated for other tertiary amines. The formation pathway is complex and can involve several steps:

Nucleophilic Substitution: The tertiary amine reacts with chloramines, particularly dichloramine, which plays a significant role in the process.

Intermediate Formation: This reaction leads to the formation of intermediates like unsymmetrical dimethylhydrazine (UDMH) or chlorinated UDMH. nih.gov

Oxidation: These intermediates are then oxidized, a step that can be influenced by dissolved oxygen, to produce NDMA. nih.gov

Research indicates that the structure of the tertiary amine is a critical factor in its potential to form NDMA. Aromatic tertiary amines, and those with structures that can stabilize a carbocation leaving group, may exhibit significantly higher NDMA yields. nih.govcurtin.edu.au The cleavage of the bond between the dimethylamino group and the rest of the molecule is a key step, and its efficiency determines the potential of a tertiary amine to be a significant NDMA precursor. nih.gov

Halogenated Disinfection Byproducts (DBPs): Beyond NDMA, the reaction of disinfectants like chlorine with organic matter in water forms a wide array of halogenated DBPs. brieflands.comtexas.gov The phenolic structure of 2,4,6-Tris[(dimethylamino)methyl]phenol makes it a potential precursor to chlorinated phenolic compounds. The chlorination of phenol (B47542) itself can lead to the formation of various chlorophenols, such as 2,4,6-trichlorophenol, through electrophilic substitution. nih.gov Under conditions of high chlorine dosage, further reactions can lead to the cleavage of the aromatic ring, forming other byproducts like α,β-unsaturated dialdehydes. nih.gov However, specific studies identifying the full range of DBPs from the reaction of 2,4,6-Tris[(dimethylamino)methyl]phenol with disinfectants are not available in the current literature.

Environmental Persistence and Mobility Studies

Direct experimental studies on the environmental persistence of 2,4,6-Tris[(dimethylamino)methyl]phenol are limited. However, its environmental behavior can be predicted using estimation models based on its chemical structure. These models provide insight into its tendency to persist, bioaccumulate, and move within environmental compartments.

Estimated Environmental Fate Parameters for 2,4,6-Tris[(dimethylamino)methyl]phenol
ParameterEstimated ValueImplicationSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc)1480Low mobility in soil echemi.com
Bioconcentration Factor (BCF)3Low potential for bioaccumulation in aquatic organisms echemi.com
pKa (Amine Groups)8.41, 9.12, 9.75Exists predominantly as a cation in the environment echemi.com
pKa (Hydroxyl Group)10.4- echemi.com

The mobility of 2,4,6-Tris[(dimethylamino)methyl]phenol in soil is expected to be low. echemi.com This is based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 1480, calculated using a structure estimation method. echemi.com According to classification schemes, this Koc value suggests that the compound will adsorb to soil particles, particularly those containing organic carbon and clay.

Furthermore, the compound's acid-dissociation constants (pKa) are crucial to its environmental behavior. With estimated pKa values of 8.41, 9.12, and 9.75 for the three amine groups, the molecule will exist almost entirely in its protonated, cationic form in typical environmental pH ranges (pH 5 to 9). echemi.com Cations generally exhibit stronger adsorption to negatively charged soil particles compared to their neutral counterparts. echemi.com This strong adsorption significantly reduces the compound's leaching potential, limiting its ability to migrate from soil into groundwater.

Biodegradation and Chemical Degradation Pathways in Environmental Matrices

Information on the specific biodegradation pathways of 2,4,6-Tris[(dimethylamino)methyl]phenol is not available in the scientific literature. echemi.com However, the general principles of phenol biodegradation can provide insights into its likely fate.

Biodegradation: Phenolic compounds are known to be biodegradable by a wide range of microorganisms, including bacteria and fungi. academicjournals.orgijrrjournal.com The aerobic degradation of phenol typically proceeds through a common pathway:

Hydroxylation: The first step involves the conversion of the phenol into catechol by hydroxylase enzymes. ijrrjournal.com

Ring Cleavage: The aromatic ring of catechol is then cleaved by dioxygenase enzymes. This can occur via two main routes: the ortho pathway or the meta pathway, leading to the formation of intermediates that can enter central metabolic cycles like the Krebs cycle. ijrrjournal.com

Numerous bacterial genera, such as Pseudomonas, Bacillus, and Alcaligenes, are known to degrade phenol. researchgate.netnih.gov While it is plausible that microorganisms could degrade 2,4,6-Tris[(dimethylamino)methyl]phenol, the presence of the three bulky dimethylaminomethyl groups could potentially hinder the enzymatic attack on the phenolic ring, possibly slowing the rate of degradation compared to simpler phenols.

Chemical Degradation: Due to the absence of functional groups that readily hydrolyze under typical environmental conditions, hydrolysis is not expected to be a significant degradation pathway for this compound. nih.gov While many organic compounds can be degraded by sunlight (photolysis), specific studies on the photolytic degradation of 2,4,6-Tris[(dimethylamino)methyl]phenol in water or soil are lacking.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Tris[(dimethylamino)methyl]phenol, and how can reaction conditions be systematically optimized?

A two-step synthesis involving alkylation and Mannich reactions is commonly employed. Key variables include:

  • Catalyst selection : Dimethylamino solutions (e.g., 33% w/w) enhance reaction efficiency, as shown in orthogonal experiments .
  • Molar ratios : A 1:1.6 ratio of phenolic precursor to paraformaldehyde maximizes yield .
  • Reaction time : 8 hours under reflux conditions balances conversion and side-product formation .
  • Solvent choice : Methanol or ethanol improves solubility and reduces byproducts.
    Methodological tip : Use factorial design to assess interactions between variables, prioritizing temperature and catalyst concentration.

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine spectral and chromatographic techniques:

  • NMR : Confirm substitution patterns via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on dimethylamino (-N(CH3)2) and phenolic proton signals .
  • Mass spectrometry (MS) : Compare experimental m/z values with theoretical molecular weights (e.g., C15H26N3O<sup>+</sup>, [M+H]<sup>+</sup> = 264.21) .
  • HPLC : Monitor purity using reversed-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Acute toxicity : Rat oral LD50 = 1280 mg/kg (Category 4); use PPE to avoid skin/eye contact .
  • Skin corrosion : Rabbit tests confirm corrosive effects; neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water .
  • Storage : Store in sealed containers under nitrogen to prevent oxidation; maintain temperature <25°C .

Advanced Research Questions

Q. What is the mechanistic role of this compound in epoxy curing, and how does it influence crosslinking kinetics?

The compound acts as a tertiary amine catalyst in epoxy-amine systems:

  • Acceleration : Facilitates ring-opening of epoxide groups via nucleophilic activation, reducing gelation time .
  • Flexibility modulation : When combined with silane agents (e.g., (3-glycidyloxypropyl)trimethoxysilane), it enables tunable Shore-D hardness (as low as 20) through hybrid copolymer networks .
    Experimental design : Use rheometry to track viscosity changes and DSC to measure exothermic peaks during curing.

Q. How can this compound be integrated into analytical workflows for trace detection of organophosphorus agents?

It serves as a derivatization agent for LC-MS/MS analysis:

  • Derivatization protocol : React with target analytes (e.g., sarin, soman) in aqueous media at pH 7–8 to form stable adducts .
  • Optimization : Adjust molar ratios (1:2 analyte:reagent) and incubation time (30 min, 60°C) to maximize sensitivity .
  • Validation : Use isotopically labeled analogs (e.g., deuterated standards) to correct for matrix effects .

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Contextualize exposure routes : Oral LD50 values (e.g., 1200–1280 mg/kg in rats) may vary due to solvent carriers or impurities .
  • Species-specific effects : Prioritize in vitro models (e.g., 3D skin equivalents) for dermal toxicity assessments to align with OECD guidelines .
  • Ecotoxicology gaps : Conduct acute toxicity assays on Daphnia magna or Danio rerio to supplement limited aquatic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.